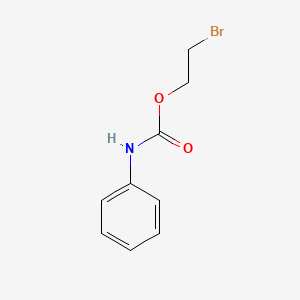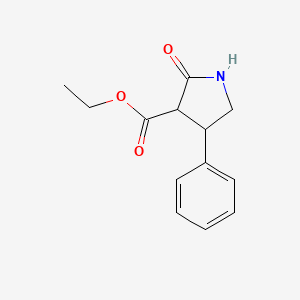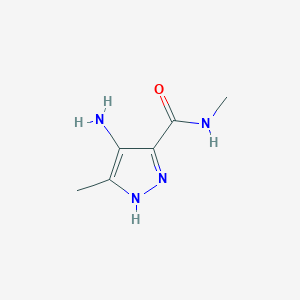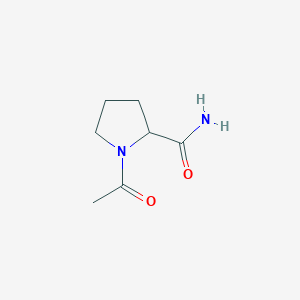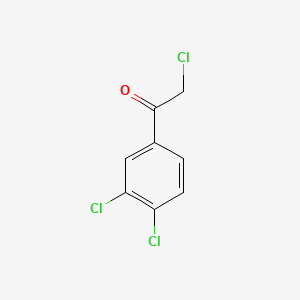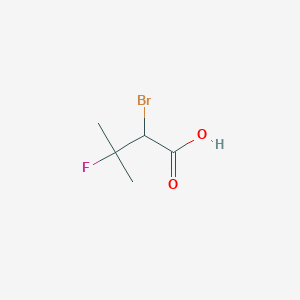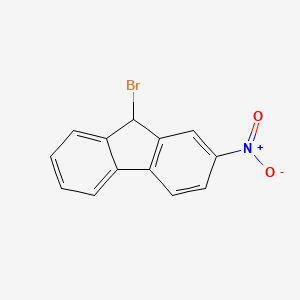
9-溴-2-硝基芴
描述
9-Bromo-2-Nitrofluorene is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
The exact mass of the compound 9-Bromo-2-Nitrofluorene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12355. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-Bromo-2-Nitrofluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-2-Nitrofluorene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学稳定性和形态研究
Nenitzescu和Dinulescu(1958年)进行了一项研究,探讨了不同形式的硝基芴(包括9-硝基芴)的稳定性和平衡。他们重点研究了不同溶剂中异构体的稳定性及其不均衡反应,这对于理解类似化合物在不同环境中的行为是相关的(Nenitzescu & Dinulescu, 1958)。
电化学性质
Simonet和Jouikov(2011年)研究了固体电极上9-溴芴的电化学还原。他们的研究为溴化芴的电化学行为提供了见解,这对于材料科学和电化学应用至关重要(Simonet & Jouikov, 2011)。
质谱和光产物分析
Dotter等人(1996年)的研究使用激光解吸/飞行时间质谱分析了硝基多环芳烃,包括硝基芴衍生物。这项研究对于了解9-溴-2-硝基芴在类似分析技术下的行为是相关的(Dotter et al., 1996)。
代谢和环境影响
Ritter,Decker和Malejka-Giganti(2000年)研究了硝基芴的代谢,包括其对环境遗传毒性的影响。这项研究有助于理解类似化合物(如9-溴-2-硝基芴)的环境和健康影响(Ritter et al., 2000)。
代谢激活后的雌激素活性
Fujimoto等人(2003年)探讨了2-硝基芴代谢激活为雌激素化合物。他们的发现有助于理解生物相互作用和相关化合物(如9-溴-2-硝基芴)潜在的雌激素效应(Fujimoto et al., 2003)。
聚合物衍生物中的光致发光
Lee,Klaerner和Miller(1999年)研究了聚(芴)衍生物的光致发光和稳定性。他们的研究为9-溴-2-硝基芴在聚合物科学中的潜在用途提供了宝贵的见解,特别是关于光致发光性能(Lee et al., 1999)。
光谱分析和结构确定
Ueda等人(1990年)进行了光谱分析,以确定特定化合物的溴和硝基衍生物的结构。这项研究对于理解9-溴-2-硝基芴的结构方面是相关的(Ueda et al., 1990)。
生化分析
Biochemical Properties
9-Bromo-2-Nitrofluorene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, specifically cytochrome P450IIB1 and cytochrome P450IA1 . These enzymes are involved in the metabolic activation and detoxification of various xenobiotics. The interaction of 9-Bromo-2-Nitrofluorene with these enzymes leads to its hydroxylation, primarily at the 9-position, resulting in the formation of hydroxylated metabolites . These interactions highlight the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
The effects of 9-Bromo-2-Nitrofluorene on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound’s interaction with DNA can lead to the formation of DNA adducts, which are covalent modifications of DNA that can disrupt normal cellular functions . These adducts can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. Additionally, 9-Bromo-2-Nitrofluorene has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 9-Bromo-2-Nitrofluorene exerts its effects through several mechanisms. One of the primary mechanisms is the formation of DNA adducts, which occurs when the compound covalently binds to DNA bases . This binding can result in structural distortions of the DNA helix, leading to errors during DNA replication and transcription. Furthermore, 9-Bromo-2-Nitrofluorene can inhibit or activate specific enzymes, such as cytochrome P450 enzymes, by binding to their active sites . These interactions can modulate enzyme activity and influence the metabolic fate of the compound.
Temporal Effects in Laboratory Settings
The effects of 9-Bromo-2-Nitrofluorene can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that 9-Bromo-2-Nitrofluorene can undergo metabolic activation, leading to the formation of reactive intermediates that can cause DNA damage and other cellular effects . The temporal dynamics of these effects are influenced by factors such as the compound’s concentration, exposure duration, and the presence of metabolic enzymes.
Dosage Effects in Animal Models
The effects of 9-Bromo-2-Nitrofluorene vary with different dosages in animal models. At lower doses, the compound may induce mild biochemical changes, while higher doses can lead to significant toxic effects . Studies have shown that high doses of 9-Bromo-2-Nitrofluorene can result in increased DNA adduct formation, oxidative stress, and cellular damage . These adverse effects highlight the importance of understanding the dosage-dependent nature of the compound’s impact on biological systems.
Metabolic Pathways
9-Bromo-2-Nitrofluorene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation, resulting in the formation of hydroxylated metabolites that can be further conjugated and excreted . These metabolic transformations are crucial for the detoxification and elimination of the compound from the body. Additionally, the interaction of 9-Bromo-2-Nitrofluorene with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
The transport and distribution of 9-Bromo-2-Nitrofluorene within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 9-Bromo-2-Nitrofluorene can bind to intracellular proteins, affecting its localization and accumulation . These interactions play a critical role in determining the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
The subcellular localization of 9-Bromo-2-Nitrofluorene is an important determinant of its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and other nuclear proteins . Post-translational modifications and targeting signals can influence the localization of 9-Bromo-2-Nitrofluorene, directing it to specific organelles or subcellular structures . Understanding the subcellular distribution of the compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
9-bromo-2-nitro-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO2/c14-13-11-4-2-1-3-9(11)10-6-5-8(15(16)17)7-12(10)13/h1-7,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMLOKJKGOPCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C(C=C(C=C3)[N+](=O)[O-])C(C2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279335 | |
| Record name | 9-Bromo-2-Nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53172-79-5 | |
| Record name | NSC12355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Bromo-2-Nitrofluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Bromo-2-nitrofluorene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



